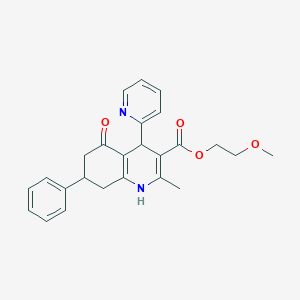
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol, also known as BR-DIMBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 3,6-dibromo-carbazole, which is a heterocyclic compound that has been extensively studied for its biological activities. BR-DIMBOA has been found to possess unique properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and histone deacetylase. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability and solubility in various solvents. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its use in the development of organic electronic devices, such as OLEDs and solar cells. In addition, further studies are needed to fully understand the mechanism of action of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol involves a multi-step process that starts with the reaction of 3,6-dibromo-carbazole with ethylene oxide to form 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-epoxypropane. This intermediate is then reacted with 2-amino-1-propanol to yield 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to have potential applications in the field of organic electronics due to its unique electronic properties. In addition, 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been used as a probe to study protein-ligand interactions and as a fluorescent dye for imaging applications.
Propiedades
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGUDMWFAJTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384335 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol | |
CAS RN |
173157-92-1 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

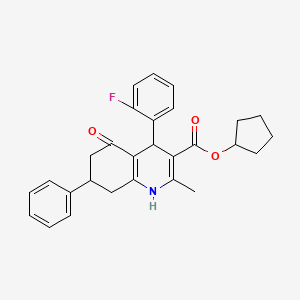
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
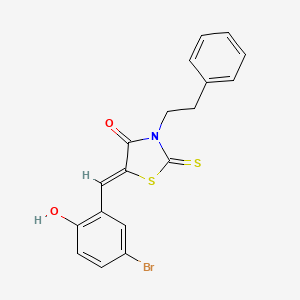
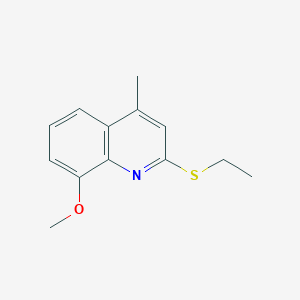
![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)
![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
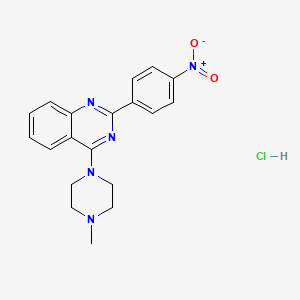
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)

